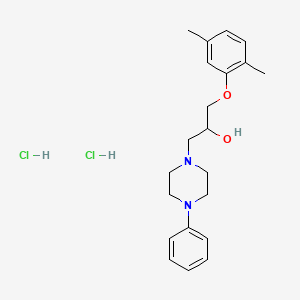
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. This compound has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of dopamine D4 receptors. Dopamine D4 receptors are G protein-coupled receptors that are primarily located in the prefrontal cortex, striatum, and limbic system. By blocking dopamine D4 receptors, 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride inhibits the downstream signaling pathways that are activated by dopamine D4 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride are primarily related to its effects on dopamine D4 receptors. By blocking dopamine D4 receptors, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound can affect the activity of various intracellular signaling pathways that are involved in the regulation of neuronal function and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to selectively block dopamine D4 receptors without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires high concentrations to achieve a significant effect.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate the role of dopamine D4 receptors in other physiological and pathological processes, such as depression, anxiety, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D4 receptor antagonists that can be used in clinical settings. Finally, future research could explore the use of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs to achieve synergistic effects on dopamine D4 receptor signaling.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 2,5-dimethylphenol and 1-(4-phenyl-1-piperazinyl)-2-propanone in the presence of sodium borohydride and hydrochloric acid. The reaction yields a white crystalline solid, which is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of dopamine D4 receptors in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound has been used to study the effects of dopamine D4 receptor antagonists on cognitive function and memory.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-18(2)21(14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSBMPIUHDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

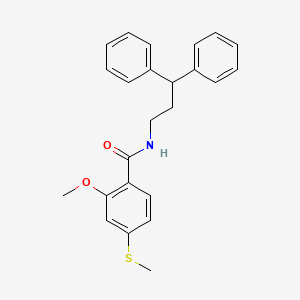
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![8-bromo-6,7-dimethyl-2-(2-thienylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5214484.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5214492.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)
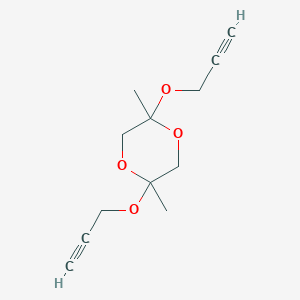
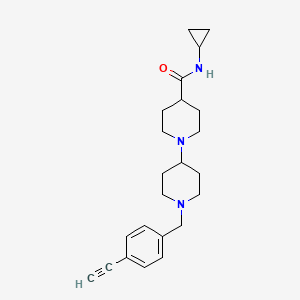
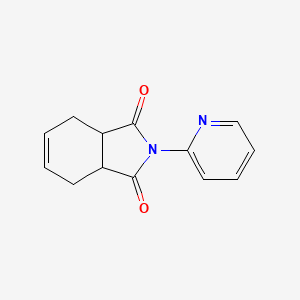
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)